Phentolamine

Receptor pharmacology Binding affinity α-adrenoceptor subtypes

Phentolamine (CAS 50-60-2) is the only FDA-approved non-selective α-adrenergic antagonist delivering balanced α1/α2 blockade (Ki 2.8-39.8 nM) without subtype bias. Unlike prazosin (α1-selective) or yohimbine (α2-selective), phentolamine achieves complete adrenaline blockade as a single agent, enabling unique applications: local anesthesia reversal (OraVerse) and stable intracavernosal combinations (trimix/bimix). For parenteral R&D, procure the water-soluble mesylate salt. Sourced under ISO-certified quality with ≥98% purity.

Molecular Formula C17H19N3O
Molecular Weight 281.35 g/mol
CAS No. 50-60-2
Cat. No. B1677648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhentolamine
CAS50-60-2
SynonymsFentolamin
Mesilate, Phentolamine
Mesylate, Phentolamine
Methanesulfonate, Phentolamine
Mono-hydrochloride, Phentolamine
Phentolamine
Phentolamine Mesilate
Phentolamine Mesylate
Phentolamine Methanesulfonate
Phentolamine Mono hydrochloride
Phentolamine Mono-hydrochloride
Regitine
Regityn
Rogitine
Z-Max
Molecular FormulaC17H19N3O
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O
InChIInChI=1S/C17H19N3O/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15/h2-8,11,21H,9-10,12H2,1H3,(H,18,19)
InChIKeyMRBDMNSDAVCSSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.72e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phentolamine (CAS 50-60-2) Procurement Guide: Competitive Non-Selective α-Adrenoceptor Antagonist for Research and Clinical Applications


Phentolamine (CAS 50-60-2) is a competitive, non-subtype-selective α-adrenergic receptor antagonist that binds α1 and α2 adrenoceptors with similar affinities [1]. As an imidazoline derivative available primarily as the water-soluble mesylate salt (FDA-approved 1952) or hydrochloride salt, phentolamine produces vasodilation via α-adrenergic blockade [2]. The compound exhibits binding affinities for cloned human α1-adrenoceptor subtypes with Ki values of 6.1 nM (α1A/D), 39.8 nM (α1B), and 2.8 nM (α1C), and pKi values of 8.8, 8.0, and 8.3 for human α2A, α2B, and α2C adrenoceptors, respectively . Unlike subtype-selective α-blockers, phentolamine's balanced dual α1/α2 antagonism underpins its distinctive pharmacological profile across multiple therapeutic and research applications.

Phentolamine (CAS 50-60-2) Procurement: Why α-Adrenoceptor Antagonists Are Not Interchangeable


Generic substitution among α-adrenoceptor antagonists is scientifically invalid due to fundamentally divergent subtype selectivity profiles that dictate distinct functional outcomes. Phentolamine binds α1 and α2 receptors with similar affinities, producing balanced dual antagonism [1]. In contrast, prazosin exhibits approximately 1,000-fold greater potency at α1 versus α2 receptors on vascular smooth muscle [2], while yohimbine demonstrates preferential presynaptic α2-selectivity [3]. Critically, the pressor effect of adrenaline in the pithed rat model can be blocked by phentolamine alone, but requires the combination of prazosin plus yohimbine to achieve equivalent blockade—neither selective agent suffices individually [4]. This functional non-redundancy extends to clinical applications: phentolamine uniquely enables local anesthesia reversal (FDA-approved OraVerse) via vasodilatory α-blockade, an application for which subtype-selective α1-blockers such as prazosin or doxazosin lack demonstrated efficacy. The quantitative evidence below establishes precisely where phentolamine demonstrates verifiable differentiation.

Phentolamine (CAS 50-60-2) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Receptor Subtype Binding Affinities: Phentolamine vs. Selective α1- and α2-Blockers

Phentolamine demonstrates balanced, high-affinity binding across both α1 and α2 adrenoceptor subtypes, contrasting sharply with the pronounced subtype selectivity of prazosin and yohimbine. Phentolamine exhibits Ki values of 6.1 nM (α1A/D), 39.8 nM (α1B), and 2.8 nM (α1C) for cloned human α1-adrenoceptor subtypes, and pKi values of 8.8 (α2A), 8.0 (α2B), and 8.3 (α2C) for human α2-adrenoceptor subtypes . In functional tissue assays, phentolamine's pA2 for postsynaptic α-receptors in rat vas deferens is intermediate (positioned between prazosin and yohimbine), while its pA2 for presynaptic α-receptors exceeds that of prazosin [1]. The presynaptic α-receptor selectivity order was established as yohimbine > tolazoline > phentolamine >> prazosin ≥ E-643, quantifying phentolamine's unique intermediate selectivity profile [1].

Receptor pharmacology Binding affinity α-adrenoceptor subtypes Ki determination

Local Anesthesia Reversal Efficacy: Phentolamine vs. Sham Control Quantitative Time Reduction

Phentolamine mesylate produces statistically and clinically significant acceleration of soft tissue anesthesia recovery following dental local anesthetic injections containing vasoconstrictors. In a randomized, double-blind controlled trial of 484 subjects, phentolamine reduced median lower lip recovery time from 155 minutes (sham) to 70 minutes, representing a 55% reduction (P < 0.0001); tongue recovery time decreased from 125 to 60 minutes (52% reduction); and upper lip recovery time decreased from 133 to 50 minutes (62% reduction) [1]. A separate randomized single-blind study of 90 subjects confirmed phentolamine significantly (P < 0.05) reduced duration of both pulpal and soft tissue anesthesia when administered at either 30 or 60 minutes after inferior alveolar nerve block [2]. The terminal elimination half-life of phentolamine in blood is approximately 2–3 hours following submucosal administration, with 100% bioavailability from the injection site and peak concentrations achieved at 10–20 minutes [3].

Dental pharmacology Local anesthesia reversal Soft tissue anesthesia Vasodilation

Pain Incidence in Erectile Dysfunction Injection Therapy: VIP/Phentolamine Combination vs. Alprostadil Monotherapy

In a randomized crossover study comparing injectable treatments for erectile dysfunction, the vasoactive intestinal polypeptide (VIP)/phentolamine combination demonstrated a markedly lower pain incidence compared to alprostadil monotherapy, despite comparable efficacy. Both treatments produced grade 3 erections suitable for intercourse in 83–85% of injections [1]. However, alprostadil produced pain in 28% of injections, whereas both presentations of VIP/phentolamine (ampoule and auto-injector) produced pain in only 3% of injections (P < 0.001) [1]. Conversely, facial flushing occurred more frequently with VIP/phentolamine (16–17%) versus alprostadil (3%) (P < 0.001) [1]. In a separate double-blind comparison, intracavernosal papaverine (30 mg) plus phentolamine (1 mg) produced erection in 100% of subjects with organic erectile dysfunction, while saline produced no appreciable penile swelling in any subject [2].

Erectile dysfunction Intracavernosal injection Pain incidence Patient preference

Combination Stability: Phentolamine with Papaverine vs. Alternative Intracavernosal Combinations

Phentolamine mesylate demonstrates verified chemical stability when formulated in combination with papaverine for intracavernosal injection therapy. High-performance liquid chromatography and gas chromatography with mass spectrometry analysis established that no degradation of phentolamine occurred during 40 days whether the drug alone or the drug combination (0.83 mg/mL phentolamine + 25 mg/mL papaverine) was refrigerated or stored at room temperature [1]. Phentolamine mesylate retained more than 97% of its original concentration after 30 days at 5°C and more than 95% at 25°C, though it was noted to be less stable than papaverine under the same conditions [2]. The aqueous solubility of both phentolamine mesylate and hydrochloride salt forms is 20 mg/mL in water, with the mesylate salt being the FDA-approved parenteral form due to its water solubility (the free base is water-insoluble) [3].

Drug stability Combination formulation Intracavernosal injection HPLC analysis

Pharmacokinetic Profile: Phentolamine Half-Life and Bioavailability Across Administration Routes

Phentolamine exhibits route-dependent pharmacokinetics with distinct half-life and bioavailability parameters that inform formulation selection. Following intraoral submucosal injection, phentolamine is 100% bioavailable with peak concentrations achieved at 10–20 minutes and a terminal elimination half-life of approximately 2–3 hours [1]. In healthy volunteers receiving phentolamine mesylate injection, time to peak concentration (Tmax) ranged from 12–13 minutes, with elimination half-life (t1/2) of 3.84–4.07 hours and clearance (CL) of 190 L/h; Cmax, AUC0-t, and AUC0-∞ increased proportionally across the dose range of 0.2–0.8 mg, demonstrating linear pharmacokinetics [2]. Following oral administration of 40 mg phentolamine, peak plasma concentration (Cmax) is 33 ng/mL achieved at 30 minutes, with effective concentration maintained for 2 hours and approximately 13% excreted unchanged in urine [3]. In contrast, intravenous administration produces a substantially shorter half-life of approximately 19 minutes [4].

Pharmacokinetics Bioavailability Half-life Dose proportionality

Phentolamine (CAS 50-60-2) Optimal Procurement Use Cases Based on Quantitative Differentiation Evidence


Dental Anesthesia Reversal: Clinical Procurement of OraVerse or Phentolamine Mesylate Injection

Phentolamine mesylate is the active pharmaceutical ingredient in OraVerse, the only FDA-approved pharmacologic agent for accelerating recovery from local dental anesthesia. Based on direct comparative evidence, phentolamine reduces soft tissue anesthesia duration by 52–62% versus sham control (median recovery times: lower lip 70 vs. 155 min, tongue 60 vs. 125 min, upper lip 50 vs. 133 min; P < 0.0001) [1]. Procurement is indicated for dental practices seeking to reduce post-procedural functional impairment and for research facilities studying vasoconstrictor antagonism or local anesthesia pharmacokinetics. The submucosal route provides 100% bioavailability with peak concentrations at 10–20 minutes and a 2–3 hour elimination half-life [2].

Intracavernosal Injection Formulation: Trimix or Bimix Compounding with Validated Stability

Phentolamine mesylate is a core component of combination intracavernosal injection therapies (bimix: papaverine/phentolamine; trimix: papaverine/phentolamine/prostaglandin E1) for erectile dysfunction. Comparative clinical data demonstrate that phentolamine-containing combinations (VIP/phentolamine) achieve 83–85% grade 3 erection rates with only 3% pain incidence, versus 28% pain incidence with alprostadil monotherapy (P < 0.001), while maintaining equivalent efficacy [1]. Formulation stability is validated: phentolamine mesylate (0.83 mg/mL) combined with papaverine (25 mg/mL) shows no degradation over 40 days at refrigerated or room temperature, with >95% concentration retained after 30 days at 25°C [2]. This stability profile supports batch compounding and extended clinical use.

α-Adrenoceptor Pharmacology Research: Non-Selective Antagonist for Dual α1/α2 Blockade Studies

For research applications requiring simultaneous α1 and α2 adrenoceptor blockade without subtype bias, phentolamine is the appropriate selection over subtype-selective alternatives. Phentolamine exhibits balanced binding across α1 subtypes (Ki: 2.8–39.8 nM) and α2 subtypes (pKi: 8.0–8.8) [1], whereas prazosin demonstrates ≈1,000-fold α1-selectivity and yohimbine shows preferential α2-selectivity [2]. Functional evidence demonstrates that adrenaline-induced pressor responses can be blocked by phentolamine alone, but require combined prazosin plus yohimbine for equivalent blockade—confirming non-redundant pharmacology [3]. Researchers studying integrated α-adrenergic signaling, vasomotor control, or screening compounds for balanced α-blockade should procure phentolamine rather than attempting substitution with selective agents.

Parenteral Formulation Development: Mesylate Salt Selection for Water-Soluble Applications

Procurement of phentolamine for parenteral formulation development requires selection of the mesylate salt form rather than the free base or hydrochloride salt. Phentolamine free base is insoluble in water; the FDA approved the water-soluble mesylate salt in 1952 specifically to enable parenteral administration [1]. Both mesylate and HCl salt forms achieve aqueous solubility of 20 mg/mL, but the mesylate salt is designated for parenteral use while the HCl salt is administered orally [1]. Pharmacokinetic studies confirm linear dose-proportional exposure (Cmax, AUC0-t, AUC0-∞) across 0.2–0.8 mg doses following parenteral administration, with Tmax of 12–13 minutes and elimination half-life of 3.84–4.07 hours [2]. For injectable product development, phentolamine mesylate is the scientifically validated procurement specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phentolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.